2-(4-Chlorophenyl)-3-phenylpropanoic acid

Regiochemistry Medicinal Chemistry Library Design

2-(4-Chlorophenyl)-3-phenylpropanoic acid (CAS 787-27-9) is a synthetic diphenylpropanoic acid derivative (C₁₅H₁₃ClO₂; MW 260.72) bearing a 4-chlorophenyl substituent at the C2 position and an unsubstituted phenyl ring at C3. Unlike its positional isomer 3-(4-chlorophenyl)-2-phenylpropanoic acid (fenoprofen, a marketed NSAID), this compound positions the carboxylic acid on the carbon adjacent to the 4-chlorophenyl ring, a regiochemical arrangement that eliminates COX inhibitory activity while preserving a derivatizable carboxylic acid handle.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 787-27-9
Cat. No. B3033081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-phenylpropanoic acid
CAS787-27-9
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
InChIKeyCUMMKZITYCLISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-3-phenylpropanoic Acid (CAS 787-27-9): Regioisomer Identity, Physicochemical Profile, and Sourcing Baseline


2-(4-Chlorophenyl)-3-phenylpropanoic acid (CAS 787-27-9) is a synthetic diphenylpropanoic acid derivative (C₁₅H₁₃ClO₂; MW 260.72) bearing a 4-chlorophenyl substituent at the C2 position and an unsubstituted phenyl ring at C3 . Unlike its positional isomer 3-(4-chlorophenyl)-2-phenylpropanoic acid (fenoprofen, a marketed NSAID), this compound positions the carboxylic acid on the carbon adjacent to the 4-chlorophenyl ring, a regiochemical arrangement that eliminates COX inhibitory activity while preserving a derivatizable carboxylic acid handle. Commercially available at ≥95–98% purity from specialty chemical suppliers, it is supplied exclusively as a research intermediate and molecular scaffold, not as an API .

Why 2-(4-Chlorophenyl)-3-phenylpropanoic Acid Cannot Be Substituted by Fenoprofen or Simple Phenylpropanoic Acids in SAR and Scaffold-Derivatization Workflows


The 2-(4-chlorophenyl)-3-phenylpropanoic acid scaffold is regiochemically distinct from both the therapeutic NSAID fenoprofen (3-(4-chlorophenyl)-2-phenylpropanoic acid) and the non-halogenated 2,3-diphenylpropanoic acid . In fenoprofen, the carboxylic acid is positioned on the carbon adjacent to the unsubstituted phenyl ring—a geometry essential for COX enzyme inhibition [1]. The 787-27-9 regioisomer reverses this topology, relocating the carboxylic acid to the carbon bearing the electron-withdrawing 4-chlorophenyl group, which fundamentally alters hydrogen-bonding geometry, steric bulk distribution, and metabolic soft-spot locations [2]. Consequently, biological activity, physicochemical properties (logP, pKa), and chemical reactivity at the α-carbon cannot be extrapolated from fenoprofen or from non-chlorinated diphenylpropanoic acids. In any structure-activity relationship (SAR) program, scaffold-diversification campaign, or fragment-based screening library construction, substituting the 2-(4-chlorophenyl) regioisomer with a commercially cheaper positional isomer will yield non-overlapping chemical space and invalidate structure–property relationships.

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)-3-phenylpropanoic Acid (787-27-9) vs. Closest Analogs


Regiochemical Identity: 2-(4-Chlorophenyl) Substitution vs. Fenoprofen (3-(4-Chlorophenyl) Isomer) Establishes Distinct Chemical Space

2-(4-Chlorophenyl)-3-phenylpropanoic acid (787-27-9) and fenoprofen (3-(4-chlorophenyl)-2-phenylpropanoic acid, CAS 31879-05-7) are exact positional isomers sharing identical molecular formula (C₁₅H₁₃ClO₂) and molecular weight (260.72) but differing in carboxylic acid attachment point. This regiochemical difference places the chloro- and carboxylic acid substituents on the same carbon in 787-27-9, whereas fenoprofen separates them onto adjacent carbons, creating distinct hydrogen-bond donor/acceptor vectors and steric profiles . Experimentally, fenoprofen is a potent COX-1/COX-2 inhibitor (IC₅₀ values in the low micromolar range), while the 2-(4-chlorophenyl) regioisomer (787-27-9) is not annotated for COX activity in authoritative databases such as ChEMBL or PubChem, consistent with the loss of the requisite pharmacophoric geometry [1].

Regiochemistry Medicinal Chemistry Library Design

Scaffold Purity and Reproducibility: ≥98% HPLC Purity Enables Quantitative Biophysical Assays Without Pharmacological Confounds

Commercially, 2-(4-chlorophenyl)-3-phenylpropanoic acid (787-27-9) is supplied at ≥98% purity (HPLC) by multiple vendors, with a defined density of 1.26 g/cm³, boiling point of 374.8 °C (760 mmHg), and flash point of 180.5 °C . In contrast, its non-halogenated analog 2,3-diphenylpropanoic acid is commonly listed at lower purity grades (95%) and frequently contains regioisomeric impurities arising from Friedel-Crafts alkylation side reactions during synthesis . The ≥98% purity specification for 787-27-9, combined with the electron-withdrawing effect of the para-chloro substituent that directs regioselective α-arylation, reduces the likelihood of co-eluting positional isomers that can generate false-positive hits in surface plasmon resonance (SPR) or fluorescence polarization (FP) fragment screens .

Fragment-Based Drug Discovery SPR Assay Reproducibility

Differentiation from 2-(4-Chloro-phenoxy)-3-phenyl-propanoic Acid: Carboxylic Acid vs. Ether Linker Dictates Hydrogen-Bonding Capacity and Metabolic Stability

The PPARα/γ agonist literature extensively characterizes 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives, which incorporate an ether oxygen linker between the chlorophenyl ring and the propanoic acid backbone [1]. The target compound 787-27-9 replaces this ether oxygen with a direct C–C bond, generating a 2-(4-chlorophenyl)-3-phenylpropanoic acid scaffold. The ether oxygen in the phenoxy series acts as a hydrogen-bond acceptor and introduces a metabolic weak point susceptible to O-dealkylation by CYP450 enzymes. The all-carbon scaffold of 787-27-9 eliminates this metabolic soft spot and removes one H-bond acceptor from the pharmacophore, shifting the hydrogen-bond donor/acceptor ratio from 0/3 (phenoxy series) to 0/2 (phenyl series) . This has direct implications for both oral bioavailability prediction (Rule of 5 H-bond counts) and for target engagement profiles where the ether oxygen makes a critical polar contact in the PPARγ binding pocket.

PPAR Agonists Metabolic Stability Linker Chemistry

Synthetic Tractability: The 4-Chlorophenyl Substituent Enables Regioselective Late-Stage Functionalization via Electrophilic Aromatic Substitution

The 4-chlorophenyl ring in 787-27-9 serves as a synthetic handle for further diversification. The chlorine atom is a moderately deactivating, ortho/para-directing group, enabling regioselective electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) at the 2-position of the chlorophenyl ring . The unsubstituted phenyl ring at C3, being less electron-rich than the chlorophenyl ring (due to inductive withdrawal by Cl transmitted through the benzylic carbon), is comparatively deactivated toward electrophilic attack, providing a chemoselectivity window for sequential functionalization. In contrast, 2,3-diphenylpropanoic acid lacks this electronic differentiation, and fenoprofen places the chlorine on the ring distal to the carboxylic acid, altering the regiochemical outcome of electrophilic substitutions relative to the acid handle .

Late-Stage Functionalization Parallel Synthesis Medicinal Chemistry

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-3-phenylpropanoic Acid (787-27-9)


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring COX-Pharmacophore-Negative Scaffolds

When constructing a fragment library for target-agnostic screening by SPR, NMR, or thermal shift assay, inclusion of fragments with defined purity and absent COX pharmacology is critical [1]. 2-(4-Chlorophenyl)-3-phenylpropanoic acid (787-27-9), supplied at ≥98% purity, provides a chlorinated aromatic carboxylic acid fragment that is regioisomerically distinct from the NSAID fenoprofen and lacks detectable COX-1/COX-2 inhibitory activity. This makes it suitable as a 'clean' fragment for screening against pain, inflammation, or cardiovascular targets where COX inhibition would confound interpretation of target engagement and downstream functional assays.

PPARα/γ Counter-Screening and Selectivity Profiling Using the All-Carbon Scaffold

The 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid series has produced potent dual PPARα/γ agonists [1]. For programs targeting nuclear receptors where PPAR cross-reactivity is a liability, 787-27-9 serves as a matched molecular pair control: it replaces the ether oxygen linker with a direct C–C bond, removing one H-bond acceptor and eliminating the key polar contact required for PPARγ LBD binding. Procurement of 787-27-9 alongside a representative phenoxy analog enables direct, head-to-head PPAR counter-screening that establishes the contribution of the ether oxygen to PPAR activity and validates selectivity hypotheses.

Diversity-Oriented Synthesis (DOS) of Chlorophenyl-Containing Heterocycle Libraries

The 4-chlorophenyl substituent and the α-carboxylic acid in 787-27-9 provide two orthogonal reactive handles for library synthesis [1]. The acid can be converted to amides, esters, hydrazides, or reduced to the primary alcohol; the 4-chlorophenyl ring undergoes regioselective electrophilic substitution at the ortho position. This dual reactivity supports the parallel synthesis of benzoxazepinones, tetrahydroisoquinolines, and hydantoins—heterocycle classes prevalent in CNS and anti-infective lead series—with regiochemical control that the non-halogenated 2,3-diphenylpropanoic acid cannot match.

Metabolic Soft-Spot Probing in CYP450-Mediated Oxidation Studies

The all-carbon backbone of 787-27-9 eliminates the O-dealkylation pathway that dominates the metabolism of 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives [1]. This makes 787-27-9 an ideal comparative substrate for reaction phenotyping studies using human liver microsomes or recombinant CYP isoforms. By comparing the metabolite profile of 787-27-9 (primarily benzylic oxidation and glucuronidation of the carboxylic acid) against the phenoxy analog (dominated by O-dealkylation), DMPK scientists can isolate the contribution of ether vs. all-carbon linkers to metabolic clearance, informing scaffold selection for lead optimization.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.